molecular formula C23H33NO8 B571660 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate CAS No. 1138018-24-2

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate

Cat. No.: B571660
CAS No.: 1138018-24-2
M. Wt: 451.516
InChI Key: RQXXACXWPFWUMW-KRWDZBQOSA-N
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Description

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is a protected derivative of L-glutamic acid, featuring dual tert-butoxycarbonyl (Boc) groups on the α-amino group, a benzyl ester at the γ-carboxylic acid position, and a methyl ester at the α-carboxylic acid position. This compound is primarily utilized in peptide synthesis, where the Boc groups provide steric protection and acid-labile deprotection properties, while the benzyl and methyl esters modulate solubility and reactivity . Its design is critical for selective modifications in complex peptide chains, particularly in solid-phase synthesis workflows.

Properties

IUPAC Name

1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXXACXWPFWUMW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection of L-Glutamic Acid

The synthesis begins with L-glutamic acid, leveraging its α-amino and dual carboxyl functionalities. The primary challenge lies in selectively protecting the α-amine with two tert-butoxycarbonyl (Boc) groups while differentiating the γ- and α-carboxylates for benzyl and methyl esterification, respectively.

Step 1: Di-Boc Protection of the α-Amine
L-Glutamic acid undergoes Boc protection using Boc anhydride (Boc₂O) in a tetrahydrofuran (THF)/water mixture under basic conditions (pH 9–10). A two-fold molar excess of Boc₂O ensures complete di-Boc protection, forming N,N-bis-Boc-L-glutamic acid. This step typically achieves >90% yield when conducted at 0–5°C to minimize racemization.

Step 2: γ-Carboxyl Benzylation
The γ-carboxyl group is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, followed by reaction with benzyl alcohol. Alternatively, direct benzylation employs benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, yielding the γ-benzyl ester.

Step 3: α-Carboxyl Methylation
The α-carboxyl is esterified using methanol under acidic conditions (HCl gas) or via DCC/DMAP-mediated coupling. The latter method avoids harsh acids, preserving Boc groups and achieving >85% yield.

Transition Metal-Mediated Route

A patent-pending method (CN106008271A) utilizes transition metals (e.g., Cu²⁺) to direct regioselective protection. L-Glutamic acid is first converted to a mixture of γ- and α-tert-butyl esters, which form complexes with copper salts. Subsequent reaction with Boc anhydride preferentially protects the α-amine, while the carboxylates are selectively esterified. This approach reduces side reactions and improves overall yield to 78–82%.

Advanced Methodologies and Optimization

LiHMDS-Assisted Alkylation

Adapting a strategy from cyclic glutamine analog synthesis, Boc-protected L-glutamate dimethyl ester is treated with lithium hexamethyldisilazide (LiHMDS) at −78°C, generating a reactive enolate. Quenching with methyl iodide or benzyl bromide selectively alkylates the α- or γ-carboxyl, respectively. This method achieves 89–96% yields for methyl esterification and 75–82% for benzylation, depending on stoichiometry.

One-Pot Protection-Deprotection

Recent advances employ a one-pot protocol where L-glutamic acid reacts sequentially with Boc₂O, benzyl bromide, and methyl chloroformate in THF. Triethylamine acts as a dual base and catalyst, enabling simultaneous Boc protection and esterification. This method reduces purification steps and achieves 70–75% overall yield, though scalability remains challenging due to competing side reactions.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Boc Protection : THF/water mixtures (4:1) at 0–5°C prevent Boc group hydrolysis.

  • Esterification : DMF or dichloromethane (DCM) at room temperature optimizes benzyl/methyl incorporation.

  • Low-Temperature Alkylation : Reactions at −78°C (LiHMDS) enhance enolate stability and regioselectivity.

Stoichiometric Considerations

  • Boc₂O : A 2.2:1 molar ratio relative to L-glutamic acid ensures complete di-Boc protection.

  • Benzyl Bromide : 1.5 equivalents prevent over-alkylation of the α-carboxyl.

Industrial-Scale Production Challenges

Purification and Yield Trade-Offs

Industrial processes prioritize cost over absolute purity. Crystallization from ethyl acetate/hexane mixtures (3:7) removes unreacted starting materials, yielding 65–70% product with >98% purity. Chromatography, while effective, is reserved for pharmaceutical-grade synthesis due to high costs.

Racemization Mitigation

Mild conditions (pH 8–9, temperatures <25°C) during Boc protection and esterification preserve the L-configuration. Additives like hydroxybenzotriazole (HOBt) further suppress epimerization during active ester formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 18H, Boc CH₃), 3.65 (s, 3H, OCH₃), 5.12 (s, 2H, PhCH₂O), 7.33–7.35 (m, 5H, Ar-H).

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 acetonitrile/water).

Purity and Stability

Commercial batches (e.g., TCI America) report >98% purity (HPLC) with storage recommendations at <15°C to prevent Boc group degradation .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The Boc groups can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.

Major Products

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

Scientific Research Applications

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate finds applications across several scientific domains:

Organic Synthesis

  • Building Block in Peptide Chemistry : This compound is extensively used in synthesizing peptides and other complex molecules due to its stability and reactivity. The Boc groups protect the amino group during synthesis, allowing selective reactions at other functional sites.

Medicinal Chemistry

  • Precursor for Pharmaceutical Compounds : It is utilized in the synthesis of various pharmaceutical agents, including those targeting enzyme-substrate interactions and protein folding mechanisms. This makes it valuable for drug development and screening processes .

Biochemical Studies

  • Enzyme-Substrate Interaction Studies : The compound aids in exploring enzyme mechanisms and substrate specificity, contributing to our understanding of biochemical pathways .

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, it serves as a precursor for specialty chemicals, including elastin components like Isodesmosine Chloride, which are critical for developing biomaterials .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was employed as a key intermediate. The protective Boc groups allowed for multiple coupling reactions without side reactions, demonstrating its utility in complex peptide assembly.

Case Study 2: Drug Development

Research involving the synthesis of inhibitors targeting specific enzymes utilized this compound as a starting material. The ability to selectively modify the molecule facilitated the creation of potent inhibitors, showcasing its relevance in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate involves its ability to act as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions during synthesis, and can be removed under controlled conditions to reveal the reactive amino group. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Boc-Protected Amino Acid Derivatives
  • Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate (): This triazole-containing analog shares the N,N-bis(Boc) protection but replaces the benzyl and methyl esters with a triazole moiety. In contrast, the target compound lacks heterocyclic substituents, prioritizing synthetic utility over biological activity.
  • N-Cbz-L-glutamic acid 5-tert-butyl ester (): This analog uses a carbobenzyloxy (Cbz) group instead of Boc for amine protection. Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions (e.g., trifluoroacetic acid).
Ester Group Variations
  • Methoxycarbonyl L-phenylalanine tert-butyl ester (): Features a methoxycarbonyl group and tert-butyl ester. The methoxycarbonyl group is less bulky than Boc, enabling milder deprotection but offering reduced steric shielding. The tert-butyl ester, as in the Cbz-glutamic acid derivative (), contrasts with the benzyl ester in the target compound, which is more labile under hydrogenolytic conditions .

Commercial Availability and Specifications

  • N-Cbz-L-glutamic acid 5-tert-butyl ester ():
    Priced at ¥6,000/5g (>97% purity), this compound is commercially available but lacks the methyl ester and dual Boc protection of the target compound .
  • Triazole Analogs (): Not listed in commercial catalogs, reflecting their niche research applications compared to the target compound’s broader synthetic utility .

Biological Activity

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate (Boc-Glu(OBzl)-OMe) is a synthetic derivative of L-glutamic acid, notable for its dual tert-butoxycarbonyl (Boc) protecting groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of peptide synthesis and neurotransmitter function modulation.

  • Molecular Formula : C23H33NO8
  • Molecular Weight : 451.51 g/mol
  • Appearance : White to almost white powder
  • Melting Point : 66.0 to 71.0 °C
  • Solubility : Soluble in organic solvents such as N,N-dimethylformamide (DMF) .

Neurotransmitter Function

As a derivative of glutamic acid, this compound may influence neurotransmitter functions due to the critical role of glutamate in the central nervous system (CNS). Glutamate is the primary excitatory neurotransmitter in the brain, involved in synaptic plasticity and cognitive functions such as learning and memory. Research indicates that compounds similar to this derivative can modulate glutamate receptors, potentially impacting neurological conditions .

Ergogenic Effects

This compound has been evaluated for its potential ergogenic effects, which may enhance physical performance and recovery during exercise. Studies suggest that amino acid derivatives can positively affect anabolic hormone secretion and muscle recovery, making them of interest for sports nutrition and recovery supplements .

Synthesis and Applications

This compound serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS). The presence of the benzyl ester functionality allows for controlled coupling reactions with other amino acids, facilitating the formation of peptide bonds while maintaining stability during synthesis .

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
5-Benzyl N-(tert-Butoxycarbonyl)-L-glutamateC17H23NO4Contains one Boc group; simpler structure.
N-Boc-L-glutamic Acid Benzyl EsterC17H23NO4Similar protective group but lacks methyl substitution.
1-Benzyl 5-tert-butyl-L-glutamateC16H23NO4Different alkyl substitution; less steric hindrance.
This compound C23H33NO8 Dual Boc protection enhances stability during synthesis.

Study on Collagenase Inhibition

A study investigated various compounds for their ability to inhibit bacterial collagenases, revealing that structurally related compounds exhibited significant inhibitory activity. Although not directly tested, the biological activity of amino acid derivatives like this compound suggests potential applications in developing therapeutic agents targeting bacterial infections .

LAT1 Transporter Studies

Research has highlighted the role of the L-type amino acid transporter 1 (LAT1) in transporting essential amino acids across the blood-brain barrier. Given that derivatives of glutamic acid can interact with LAT1, there is potential for using compounds like this compound in drug delivery systems aimed at targeting CNS disorders or enhancing nutrient delivery to cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate to minimize side reactions?

Methodological Answer: Synthetic routes for tert-butoxycarbonyl (Boc)-protected glutamates often involve sequential protection of amino and carboxylic acid groups. For example, in analogous compounds like N-Benzyloxycarbonyl-L-glutamic acid ( ), recrystallization using ethyl acetate/hexanes (1:6) improved purity by removing unreacted intermediates. For Boc-protected derivatives, ensure stepwise addition of Boc anhydride under controlled pH (e.g., using NaHCO₃) and low temperatures (0–5°C) to prevent overprotection. Monitor reaction progress via TLC (CHCl₃/MeOH/NH₃ 2:2:1) and confirm purity via HRMS (e.g., m/z 450.1405 for related structures) .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Methodological Answer:

  • Optical Rotation : Measure [α]D values (e.g., −9.0 for L-enantiomers in AcOH) to confirm chirality.
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify tert-butyl (δ ~1.2–1.4 ppm) and benzyl (δ ~5.1 ppm) group integration.
  • HRMS : Confirm molecular weight (e.g., C₃₃H₅₆N₂O₉: 624.8 g/mol for structurally similar compounds) and isotopic patterns .

Q. How does the choice of solvent impact the stability of Boc-protected intermediates during synthesis?

Methodological Answer: Boc groups are susceptible to acidolysis. Use aprotic solvents (e.g., THF, DCM) to prevent premature deprotection. For storage, maintain anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to ambient moisture. Evidence from COF synthesis ( ) highlights the importance of inert atmospheres (N₂/Ar) for preserving reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed yields in large-scale syntheses of this compound?

Methodological Answer: Discrepancies often arise from incomplete protection or side reactions (e.g., racemization). Conduct kinetic studies using HPLC to track intermediates. For example, in N-Fmoc-L-glutamic acid synthesis (), optimizing stoichiometry of benzyl chloride and tert-butyl esters reduced byproduct formation. Scale-up adjustments may require flow chemistry to enhance mixing and heat dissipation .

Q. What strategies are effective for integrating this compound into drug delivery systems, such as covalent organic frameworks (COFs)?

Methodological Answer: Boc-protected glutamates can serve as linkers in COFs. For example, COF-5 ( ) uses boronate ester linkages for porosity. Replace phenyl diboronic acid with a Boc-glutamate derivative to functionalize pore surfaces. Post-synthetic deprotection (e.g., TFA treatment) can expose amino groups for drug conjugation. Validate structural integrity via PXRD and BET surface area analysis .

Q. How do impurities like diastereomers or hydrolyzed products affect biological assays, and how can they be quantified?

Methodological Answer: Impurities ≥0.1% can skew bioactivity results. Use chiral GC/MS ( ) or UPLC with a C18 column (MeCN/H₂O gradient) to separate diastereomers. For hydrolyzed products (e.g., free glutamic acid), employ ion-pair chromatography with heptafluorobutyric acid. Reference standards for impurities (e.g., synthesized via controlled hydrolysis) are critical for calibration .

Q. What are the thermal degradation pathways of this compound under accelerated stability testing conditions?

Methodological Answer: Thermogravimetric analysis (TGA) of Boc-protected compounds (e.g., COF-1 in ) shows decomposition >300°C. For 1-Benzyl 5-methyl derivatives, monitor mass loss at 150–200°C (Boc group cleavage) via TGA-DSC. FTIR can detect CO₂ release (~2350 cm⁻¹) during degradation. Store samples at −20°C in amber vials under N₂ to extend shelf life .

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